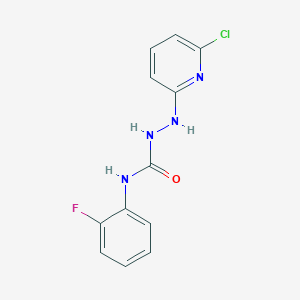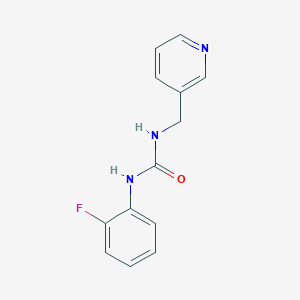
3-(N-Phthalimidoylmethylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Phthalimidoylmethylthio)propanoic acid is a compound that features a unique structure combining a propanoic acid moiety with a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group linked via a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid typically involves the reaction of 1,3-dioxo-1,3-dihydro-2H-isoindole-2-thiol with a suitable propanoic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a halogenated propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(N-Phthalimidoylmethylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to hydroxyl groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated reagents or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the isoindole moiety.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
3-(N-Phthalimidoylmethylthio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(N-Phthalimidoylmethylthio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may facilitate binding through thiol-disulfide exchange reactions, while the isoindole moiety can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but lacks the sulfanyl bridge.
Ethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Contains a difluoroacetate group instead of a propanoic acid moiety.
Uniqueness
3-(N-Phthalimidoylmethylthio)propanoic acid is unique due to the presence of the sulfanyl bridge, which imparts distinct chemical reactivity and binding properties. This feature makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H11NO4S |
|---|---|
Molecular Weight |
265.29g/mol |
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H11NO4S/c14-10(15)5-6-18-7-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) |
InChI Key |
VXLPEUWULMMAAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Nitropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503409.png)
![6-{[(Butylamino)carbonyl]amino}nicotinamide](/img/structure/B503411.png)



![N-allyl-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503417.png)
![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B503420.png)
![6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503421.png)
![3-Cyano-1-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]pyridinium](/img/structure/B503422.png)
![2-{[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}propanoic acid](/img/structure/B503423.png)
![6-{[(2-fluorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503424.png)
![2-({[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B503427.png)
![6-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503429.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B503431.png)
